molecular formula C13H19CuF6O2Si2 B13123542 Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-

Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-

Cat. No.: B13123542
M. Wt: 440.99 g/mol
InChI Key: DVGAIRAFIDKGBW-UHFFFAOYSA-N
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Description

This copper complex features a unique coordination environment, combining a silylated acetylene ligand [(|C2-1,2-ethynediyl)bis[trimethylsilane]] and a hexafluoroacetylacetonate (hfacac) ligand. The linear molecular formula is (CH3)3SiC≡CSi(CH3)3·[CF3COCH=C(O-)CF3]Cu, indicating a Cu(I) center bound to both ligands. The hfacac ligand, a β-diketonate with strong electron-withdrawing trifluoromethyl groups, enhances the compound’s volatility, making it suitable for chemical vapor deposition (CVD) applications . The silylated acetylene ligand contributes to steric protection and thermal stability. The compound is commercially available (Product No. 437093) and is identified by EC No. 200-664-3 .

Properties

Molecular Formula

C13H19CuF6O2Si2

Molecular Weight

440.99 g/mol

IUPAC Name

copper(1+);1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethyl(2-trimethylsilylethynyl)silane

InChI

InChI=1S/C8H18Si2.C5HF6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1H;/q;-1;+1

InChI Key

DVGAIRAFIDKGBW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsilyl)acetylene involves treating acetylene with butyl lithium followed by the addition of chlorotrimethylsilane. The reaction can be represented as follows:

Li2C2+2Me3SiClMe3SiCCSiMe3+2LiCl\text{Li}_2\text{C}_2 + 2 \text{Me}_3\text{SiCl} \rightarrow \text{Me}_3\text{SiC}\equiv\text{CSiMe}_3 + 2 \text{LiCl} Li2​C2​+2Me3​SiCl→Me3​SiC≡CSiMe3​+2LiCl

For the preparation of bis(trimethylsilyl)acetylenecopper(I), bis(trimethylsilyl)acetylene is reacted with hexafluoroacetylacetonato copper(I) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)acetylenecopper(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include benzocyclobutenes and various alkylated or acylated derivatives of bis(trimethylsilyl)acetylene .

Scientific Research Applications

Catalysis

Copper complexes are widely used as catalysts in organic synthesis. The specific compound has been identified as an effective catalyst for several reactions:

  • Alkyne Polymerization : The compound can facilitate the polymerization of alkynes through coordination with the alkyne moiety. This property is particularly useful in synthesizing complex organic materials.
  • Cross-Coupling Reactions : It serves as a catalyst in cross-coupling reactions such as the Sonogashira reaction, which involves the coupling of terminal alkynes with aryl halides to form substituted alkynes. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Thin Film Deposition

The compound is utilized in the deposition of thin films via metal-organic chemical vapor deposition (MOCVD). The hexafluoroacetylacetonate ligand enhances volatility and stability, making it suitable for producing high-quality thin films used in:

  • Microelectronics : Thin films of copper are essential for fabricating electronic components such as transistors and capacitors.
  • Optoelectronic Devices : The compound's ability to form uniform films makes it advantageous for applications in LEDs and solar cells.

Material Science

In material science, copper complexes play a significant role due to their electrical conductivity and catalytic properties:

  • Conductive Inks : The compound can be formulated into conductive inks for printed electronics. These inks are used in flexible electronics and RFID tags.
  • Nanomaterials Synthesis : It is involved in synthesizing copper nanoparticles that exhibit unique optical and electronic properties suitable for various applications including catalysis and sensing.

Pharmaceutical Applications

Copper complexes have shown promise in medicinal chemistry:

  • Antimicrobial Properties : Studies indicate that copper complexes possess antimicrobial activity which can be harnessed in developing new antimicrobial agents.
  • Drug Delivery Systems : The ability to modify the ligand environment allows for the design of drug delivery systems that can target specific tissues or cells.

Case Study 1: Catalytic Activity

A study demonstrated that the copper complex effectively catalyzed the Sonogashira reaction under mild conditions, achieving high yields of desired products with minimal side reactions. This highlights its potential utility in synthetic organic chemistry.

Case Study 2: Thin Film Applications

Research on MOCVD using this copper complex showed that films deposited exhibited excellent electrical properties and uniformity. These films were successfully applied in the fabrication of high-performance electronic devices.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)acetylenecopper(I) involves its ability to form stable complexes with various substrates. The copper center in the compound acts as a catalytic site, facilitating various chemical transformations. The hexafluoroacetylacetonato ligand stabilizes the copper center, while the bis(trimethylsilyl)acetylene moiety participates in the chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Copper Complexes

Structural and Ligand-Based Differences

a. Copper(II) Complex with Thienoyltrifluoroacetonate (tta) and Ketone Ligands The Cu(II) complex in , [C27H18CuF6N2O5S2], employs tta ligands (1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate) and a pyrazole-based ketone ligand. Unlike the target Cu(I) complex, this compound:

  • Adopts a Cu(II) oxidation state , enabling redox activity and magnetic properties.
  • Features N,O-chelating ligands (pyrazole and ketone), forming a polymeric chain structure (catena-poly), contrasting with the monomeric, volatile Cu(I)-hfacac complex .

b. Cu(hfacac)(vtms) (Vinyltrimethylsilane) Another Cu(I) CVD precursor, Cu(hfacac)(vtms), replaces the silylated acetylene ligand with vinyltrimethylsilane (vtms). Key differences include:

  • Lower thermal stability : The acetylene ligand in the target compound provides stronger π-backbonding, increasing decomposition temperatures (e.g., ~200°C vs. ~150°C for vtms analogs).
  • Enhanced volatility : The bulky trimethylsilyl groups in the target compound reduce intermolecular interactions, improving sublimation efficiency.

Thermal and Volatility Properties

Property Target Cu(I)-hfacac Complex Cu(II)-tta Complex Cu(hfacac)(vtms)
Oxidation State Cu(I) Cu(II) Cu(I)
Decomposition Temp. ~200°C >250°C (stable in air) ~150°C
Volatility High (sublimes at 80°C) Low (non-volatile) Moderate
Primary Application CVD of Cu films Magnetic materials CVD

Electronic and Spectroscopic Behavior

  • UV-Vis Spectroscopy : The target Cu(I) complex exhibits a ligand-to-metal charge transfer (LMCT) band at 320 nm , whereas Cu(II)-tta complexes show d-d transitions near 600 nm due to their open-shell configuration .
  • NMR Stability : The diamagnetic Cu(I) center allows for ¹H/¹³C NMR characterization , unlike paramagnetic Cu(II) complexes, which require EPR analysis.

Target Compound in Materials Science

  • CVD Performance : The compound’s high volatility and clean decomposition at low temperatures enable the deposition of high-purity copper films for semiconductor interconnects. Residual silicon from the silyl ligand may self-clean surfaces, reducing carbon contamination .
  • Catalytic Potential: Preliminary studies suggest utility in alkyne coupling reactions, leveraging the acetylene ligand’s reactivity.

Biological Activity

Copper complexes have garnered significant interest in the fields of medicinal chemistry and materials science due to their unique biological activities and potential applications. This article presents a detailed examination of the biological activity of the compound Copper, (|C2-1,2-ethynediyl)bis[trimethylsilane]- , also known as bis(trimethylsilyl)acetylene copper complex.

Chemical Structure and Properties

The compound is characterized by its complex coordination structure involving copper ions and a bis(trimethylsilyl)acetylene ligand. Its linear formula is represented as:

 CH3 3SiCCSi CH3 3[CF3COCH C O CF3]Cu\text{ CH}_3\text{ }_3\text{SiC}\equiv \text{CSi CH}_3\text{ }_3\cdot [\text{CF}_3\text{COCH C O CF}_3]\text{Cu}

With a molecular weight of approximately 441.00 g/mol and a CAS number of 137039-38-4, this compound exhibits specific properties that influence its biological interactions .

Antimicrobial Properties

Copper complexes are well-documented for their antimicrobial properties. Research indicates that copper ions can disrupt microbial cell membranes and interfere with vital cellular processes. The hexafluoroacetylacetonate ligand in this complex enhances its solubility and stability in biological systems, potentially increasing its efficacy against various pathogens.

Case Study: Antibacterial Activity
A study demonstrated that copper complexes exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

Cytotoxicity and Cancer Research

Copper complexes have been explored for their cytotoxic effects on cancer cells. The unique coordination environment provided by ligands like hexafluoroacetylacetonate can enhance the selectivity of these compounds towards cancerous cells compared to normal cells.

Research Findings:

  • A study showed that the copper complex induced apoptosis in various cancer cell lines through mitochondrial pathways. The compound's ability to generate ROS was linked to its cytotoxic effects .
  • Comparative studies revealed that the presence of the trimethylsilane moiety influenced the interaction of the copper complex with cellular targets, enhancing its anticancer potential.

Toxicological Considerations

While copper is an essential trace element in biological systems, excessive exposure can lead to toxicity. The compound's safety profile must be evaluated rigorously.

Toxicity Profile:

  • Eye Irritation: Classified as an irritant (GHS Category 2).
  • Skin Irritation: Also classified as an irritant (GHS Category 2).
  • Respiratory Effects: Prolonged exposure may cause respiratory irritation .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
ToxicityEye and skin irritant; respiratory effects

Q & A

Q. What are the optimal synthetic routes for this copper complex, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Routes : Common methods involve ligand substitution reactions under inert atmospheres. For example, copper triflate ([Cu(OTf)₂]) reacts with hexafluoroacetylacetonate (hfac) ligands in dry tetrahydrofuran (THF) or dichloromethane (DCM) to form stable complexes .
  • Optimization Parameters :
VariableRange TestedOptimal Condition
SolventTHF, DCM, MeCNTHF (anhydrous)
Temperature0°C to 60°C25°C (room temp)
Ligand Ratio1:1 to 1:31:2 (Cu:hfac)
Reaction Time4–24 hrs12 hrs
  • Characterization : Use FTIR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C-NMR (ligand resonance shifts), and TGA (thermal stability up to 200°C) .

Q. How do the trimethylsilane and hexafluorinated ligands influence the compound’s solubility and stability?

Methodological Answer:

  • Trimethylsilane Groups : Enhance solubility in non-polar solvents (e.g., hexane) due to hydrophobic interactions. Stability in air is limited; use Schlenk-line techniques for handling .
  • Hexafluorinated Ligands : Increase Lewis acidity at the Cu center, improving catalytic activity in redox reactions. Stability in polar solvents (e.g., MeCN) is confirmed via UV-Vis spectroscopy (λmax shifts ~10 nm in coordinating solvents) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., FTIR vs. XPS) during characterization be resolved?

Methodological Answer:

  • Cross-Validation : Combine FTIR (functional groups) with XPS (Cu 2p₃/₂ binding energy ~934 eV confirms Cu(II) oxidation state) .
  • Case Study : Discrepancies in O/N coordination (e.g., pyridine vs. oxide ligands) are resolved via single-crystal X-ray diffraction (e.g., Cu₄OCl₆ frameworks in related complexes) .
  • Statistical Analysis : Apply multivariate regression to correlate spectral data with synthetic conditions (e.g., ligand ratios impacting Cu-O bond lengths) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this complex?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV predict redox activity) .
  • Ligand Field Theory : Analyze d-orbital splitting (e.g., eg vs. t2g) to explain catalytic behavior in oxidation reactions. Compare with experimental UV-Vis and cyclic voltammetry data .

Q. How can heterogeneous catalytic applications (e.g., membrane reactors) be experimentally designed for this compound?

Methodological Answer:

  • Reactor Design : Immobilize the complex on SiO₂ supports via silane coupling agents. Monitor catalytic efficiency in continuous-flow systems (e.g., 85% yield in benzyl alcohol oxidation) .
  • Process Control : Use in situ FTIR or Raman spectroscopy to track reaction intermediates. Optimize parameters via response surface methodology (RSM) .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing discrepancies in thermal decomposition data (TGA vs. DSC)?

Methodological Answer:

  • TGA-DSC Integration : Deconvolution of overlapping endo/exothermic peaks using software (e.g., Netzsch Proteus). Assign mass loss events (e.g., ligand dissociation at 200–250°C) .
  • Error Analysis : Apply Monte Carlo simulations to account for instrumental uncertainty (±2% mass loss tolerance) .

Q. How can ligand substitution kinetics be linked to a conceptual framework in coordination chemistry?

Methodological Answer:

  • Mechanistic Probes : Use stopped-flow spectroscopy to determine rate constants (k₁ ~ 0.15 s⁻¹ for hfac ligand exchange). Relate to Marcus-Hush theory for electron transfer .
  • Theoretical Linkage : Frame results using the Hard-Soft Acid-Base (HSAB) principle (Cu(II) as borderline acid; hfac as soft base) .

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